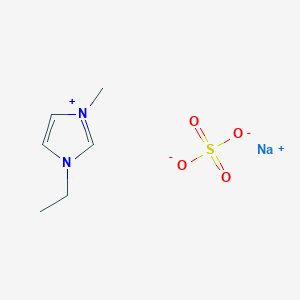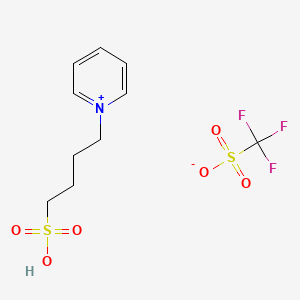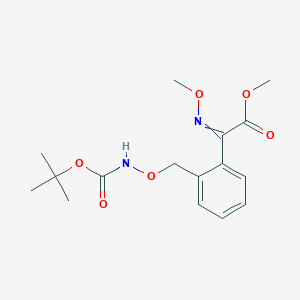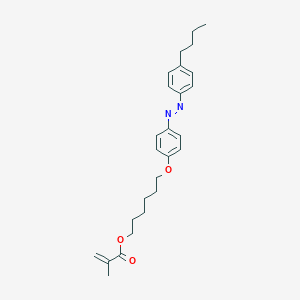![molecular formula C48H34O10 B8234085 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’3’,1’‘4’‘,1’‘’3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid: is a complex organic compound characterized by its multiple carboxyphenyl and methoxy groups attached to a quinquephenyl backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the quinquephenyl backbone. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base.
Step 1: Synthesis of intermediate compounds through the bromination of dimethoxybenzene.
Step 2: Coupling of brominated intermediates with boronic acids to form the quinquephenyl backbone.
Step 3: Introduction of carboxyphenyl groups through further coupling reactions.
Step 4: Final oxidation and purification steps to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of complex organic molecules and polymers. Its multiple functional groups allow for versatile chemical modifications, making it valuable in the development of new materials.
Biology
In biological research, derivatives of this compound can be used as probes or ligands in biochemical assays. The carboxyphenyl groups can facilitate binding to proteins or other biomolecules, enabling studies of molecular interactions.
Medicine
In medicine, the compound’s derivatives may have potential as therapeutic agents or diagnostic tools. The ability to modify its structure allows for the design of molecules with specific biological activities.
Industry
In industry, this compound is used in the production of advanced polymers and materials with unique properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and other desirable characteristics.
作用机制
The mechanism of action of this compound depends on its specific application. In coordination chemistry, it can act as a ligand, binding to metal ions through its carboxylate groups. This interaction can lead to the formation of coordination polymers with unique structural and functional properties.
In biological systems, the compound’s derivatives can interact with proteins or enzymes, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended use.
相似化合物的比较
Similar Compounds
- 1,3,5-Tri(4-carboxyphenyl)benzene
- 4,4’,4’'-Benzene-1,3,5-triyl-tris(benzoic acid)
- 5-(2,6-bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid
Uniqueness
5’,5’‘’-Bis(4-carboxyphenyl)-2’‘,5’‘-dimethoxy-[1,1’:3’,1’‘:4’‘,1’‘’:3’‘’,1’‘’‘-quinquephenyl]-4,4’‘’'-dicarboxylic acid is unique due to its quinquephenyl backbone, which provides a rigid and extended structure. This rigidity can enhance the mechanical properties of materials incorporating this compound. Additionally, the presence of multiple carboxyphenyl and methoxy groups allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
属性
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H34O10/c1-57-43-25-42(40-23-37(29-7-15-33(16-8-29)47(53)54)20-38(24-40)30-9-17-34(18-10-30)48(55)56)44(58-2)26-41(43)39-21-35(27-3-11-31(12-4-27)45(49)50)19-36(22-39)28-5-13-32(14-6-28)46(51)52/h3-26H,1-2H3,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSZFPUVTLBNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)OC)C5=CC(=CC(=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H34O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trimethyl-(7-octyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234014.png)
![(R)-55'66'77'88'-Octahydro-33'-bis(246-trimethylphenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234018.png)

![(5,10-dihexyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B8234030.png)

![trimethyl-(10-trimethylstannyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B8234044.png)
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)

![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)

![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B8234091.png)

